molecular formula C16H17FN6 B2884999 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole CAS No. 2380081-44-5

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole

Cat. No. B2884999
M. Wt: 312.352
InChI Key: CLOLRAWDKCUZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole, also known as FMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPB is a heterocyclic compound that contains a benzimidazole ring and a piperazine ring, which gives it unique properties that make it useful for scientific research.

Mechanism Of Action

The mechanism of action of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole involves its ability to bind to specific target proteins and enzymes, which results in the inhibition of their activity. For example, 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole binds to PDE5 and prevents the breakdown of cyclic guanosine monophosphate (cGMP), which leads to increased blood flow and improved erectile function.

Biochemical And Physiological Effects

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, which make it useful for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole has several advantages for use in lab experiments, including its high potency, specificity, and selectivity for target enzymes and proteins. However, 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research and development of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole, including the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole and to develop safer and more effective derivatives of the compound. Finally, the development of new synthesis methods for 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole could lead to improved yields and reduced costs for its production.

Synthesis Methods

The synthesis of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 5-fluoro-6-methylpyrimidine-4-carboxylic acid, followed by the reaction with piperazine in the presence of a coupling agent. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes, including phosphodiesterase 5 (PDE5), which makes it useful for the treatment of erectile dysfunction. 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole has also been shown to have anticancer properties and has been used in the development of new cancer drugs.

properties

IUPAC Name

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6/c1-11-14(17)15(19-10-18-11)22-6-8-23(9-7-22)16-20-12-4-2-3-5-13(12)21-16/h2-5,10H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOLRAWDKCUZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole

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